Thymidine 5'-triphosphate tetrasodium salt

Descripción general

Descripción

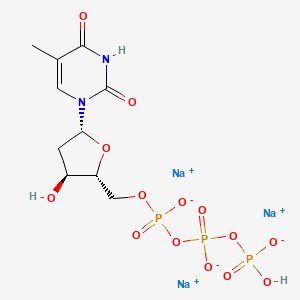

Tetrasodium;[[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate is a complex organic compound with significant applications in various scientific fields. It is known for its unique structure, which includes multiple phosphate groups and a pyrimidine base, making it a valuable molecule in biochemical and pharmaceutical research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Thymidine 5'-triphosphate tetrasodium salt typically involves the phosphorylation of nucleosidesCommon reagents used in this synthesis include phosphorus oxychloride and sodium hydroxide .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and stringent quality control measures to ensure consistency and safety .

Análisis De Reacciones Químicas

Types of Reactions

Tetrasodium;[[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different phosphate derivatives.

Reduction: Reduction reactions can modify the phosphate groups, altering the compound’s properties.

Substitution: Substitution reactions can replace specific atoms or groups within the molecule, leading to new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions include various phosphorylated derivatives, which have distinct biochemical properties and applications .

Aplicaciones Científicas De Investigación

Role in DNA Synthesis

Thymidine 5'-triphosphate is a fundamental building block of DNA. It serves as a substrate for DNA polymerases during DNA replication and repair processes. The incorporation of dTTP into the growing DNA strand is crucial for maintaining genomic integrity.

Key Applications:

- Polymerase Chain Reaction (PCR): dTTP is used in PCR to amplify specific DNA sequences. Its availability ensures that the DNA polymerase can synthesize new strands efficiently.

- DNA Sequencing: In sequencing techniques, dTTP is incorporated into the growing DNA strand, allowing for the determination of nucleotide sequences.

- Mutagenesis Studies: Researchers utilize dTTP to introduce specific mutations into DNA sequences, aiding in functional studies of genes.

Cell Proliferation Assays

Thymidine incorporation assays are widely employed to measure cell proliferation. This method assesses the rate of DNA synthesis by tracking the incorporation of radioactive or fluorescently labeled thymidine into newly synthesized DNA.

Types of Assays:

- Radioactive Thymidine Incorporation: This traditional method uses tritiated thymidine (-thymidine) to quantify cell division. Cells are exposed to -thymidine, which gets incorporated into the DNA during replication. The radioactivity is then measured using scintillation counting to determine cell proliferation rates .

- Non-Radioactive Assays: Advances have led to the development of non-radioactive alternatives such as the EdU (5-ethynyl-2’-deoxyuridine) assay, which allows for detection without the need for radioisotopes. This method employs click chemistry for labeling and quantifying proliferating cells .

Therapeutic Development

Thymidine 5'-triphosphate has potential applications in therapeutic contexts, particularly in gene therapy and antiviral strategies.

Research Insights:

- Gene Therapy Vectors: dTTP can be used in constructing viral vectors for gene therapy applications. By incorporating therapeutic genes into vectors that utilize dTTP for replication, researchers can develop targeted treatments for genetic disorders.

- Antiviral Research: Studies have shown that analogs of dTTP can inhibit viral replication by interfering with viral polymerases. This application is particularly relevant in developing treatments against viruses such as HIV and Hepatitis .

Case Study 1: Cancer Research

In cancer research, thymidine incorporation assays have been utilized to evaluate the effects of various chemotherapeutic agents on tumor cell proliferation. One study demonstrated that treatment with a specific inhibitor resulted in decreased incorporation of -thymidine, indicating reduced cell division and supporting its potential as an anti-cancer drug .

Case Study 2: Viral Infections

A study investigated the use of dTTP analogs in inhibiting the replication of Hepatitis B virus (HBV). The findings revealed that certain analogs effectively reduced viral load in infected cells by targeting HBV polymerase, showcasing their therapeutic potential .

Mecanismo De Acción

The compound exerts its effects by interacting with specific molecular targets, such as enzymes involved in nucleotide metabolism. It can modulate the activity of these enzymes, leading to changes in cellular processes. The pathways involved include phosphorylation and dephosphorylation reactions, which are critical for energy transfer and signal transduction in cells .

Comparación Con Compuestos Similares

Similar Compounds

Uridine 5’-triphosphate: Similar in structure but with different biological activities.

Cytidine 5’-triphosphate: Another nucleotide with distinct biochemical properties.

Adenosine 5’-triphosphate: Widely known for its role in energy transfer within cells.

Uniqueness

Tetrasodium;[[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate is unique due to its specific structure, which allows it to participate in a variety of biochemical reactions. Its multiple phosphate groups make it particularly valuable in studies of phosphorylation and energy transfer .

Actividad Biológica

Thymidine 5'-triphosphate tetrasodium salt (dTTP) is a nucleotide that plays a critical role in DNA synthesis and cellular metabolism. This article delves into its biological activity, mechanisms of action, and applications in various scientific fields.

Overview

This compound is a derivative of thymidine, consisting of a ribose sugar, a nitrogenous base (thymine), and three phosphate groups. It is essential for the synthesis of deoxyribonucleic acid (DNA), particularly during cell division and growth processes. The compound is widely used in molecular biology applications, including PCR (polymerase chain reaction) and DNA sequencing.

Target Enzymes

dTTP primarily interacts with several key enzymes involved in nucleotide metabolism and DNA synthesis:

- Thymidine Kinase : Phosphorylates thymidine to form dTTP, playing a crucial role in the nucleotide salvage pathway.

- Thymidylate Kinase : Converts dUMP to dTMP using dTTP as a phosphate donor.

- DNA Polymerases : Incorporate dTTP into newly synthesized DNA strands during replication.

Biochemical Pathways

The incorporation of dTTP into DNA is vital for maintaining genetic fidelity during replication. It serves as one of the four natural deoxynucleotides required for DNA polymerases to synthesize new DNA strands. The phosphorylation state of dTTP also influences its availability and activity within cellular pathways.

Biological Activity

The biological activity of this compound can be summarized as follows:

- Cell Proliferation : Essential for DNA replication, thus promoting cell division.

- Genetic Fidelity : Ensures accurate replication of genetic material, preventing mutations.

- Enzyme Regulation : Acts as a substrate for various kinases and polymerases involved in nucleotide metabolism.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Key Differences |

|---|---|---|

| Adenosine Triphosphate (ATP) | Purine nucleotide | Contains adenine instead of thymine |

| Cytidine Triphosphate (CTP) | Pyrimidine nucleotide | Contains cytosine instead of thymine |

| Guanosine Triphosphate (GTP) | Purine nucleotide | Contains guanine instead of thymine |

| Uridine Triphosphate (UTP) | Pyrimidine nucleotide | Contains uracil instead of thymine |

dTTP is unique due to its exclusive involvement in DNA synthesis, distinguishing it from other nucleotides that may participate in RNA synthesis or energy transfer.

Synthesis and Preparation Methods

The synthesis of this compound typically involves phosphorylation reactions. Common methods include:

- Phosphorylation of Nucleosides : Using reagents like phosphorus oxychloride and sodium hydroxide.

- Automated Chemical Synthesis : Large-scale production often employs continuous flow techniques to ensure high yield and purity.

Case Study 1: Role in Cancer Research

Research has demonstrated that dTTP levels are critical in cancer cell proliferation. A study showed that inhibiting thymidine kinase reduced dTTP availability, leading to decreased tumor growth in xenograft models.

Case Study 2: Application in Gene Therapy

In gene therapy, dTTP is used to enhance the efficiency of viral vectors. A study indicated that supplementing culture media with dTTP improved the transduction efficiency of adenoviral vectors in human cells .

Q & A

Q. Basic: What are the optimal storage conditions for Thymidine 5'-triphosphate tetrasodium salt to maintain stability in laboratory settings?

This compound should be stored at –20°C in tightly sealed, light-resistant containers. Its stability in aqueous solutions (up to 10 mg/mL in water) is enhanced by its tetrasodium formulation, which reduces degradation by ribonucleases compared to trisodium salts. Avoid freeze-thaw cycles, as repeated freezing may precipitate the compound. For long-term storage, lyophilized powder is recommended .

Q. Basic: How can researchers verify the purity and structural integrity of this compound?

Analytical techniques include:

- Reverse-phase HPLC with UV detection (λmax ~267 nm for thymidine derivatives) to assess purity.

- Mass spectrometry (MS) for molecular weight confirmation (expected ~595.18 g/mol for tetrasodium salt).

- Nuclear magnetic resonance (NMR) to validate the triphosphate backbone and sodium coordination. Cross-referencing absorbance spectra (ε ~9.6–13.7 mmol⁻¹cm⁻¹ at pH 7) with literature ensures consistency .

Q. Advanced: What experimental strategies mitigate this compound degradation in enzymatic assays?

- Add ribonuclease inhibitors (e.g., RiboLock) to protect the triphosphate moiety.

- Optimize buffer conditions : Use 1–2 mM Mg²⁺ to stabilize the nucleotide-enzyme complex while avoiding excess magnesium, which may promote hydrolysis.

- Include chelating agents (e.g., EDTA) at low concentrations (0.1–0.5 mM) to sequester contaminating metal ions that catalyze degradation .

Q. Basic: What role does this compound play in DNA synthesis applications?

It serves as a critical substrate for DNA polymerases in PCR, reverse transcription, and primer extension assays. Its incorporation into DNA requires complementary deoxyadenosine triphosphate (dATP) pairing during replication. Standard protocols use 200–500 µM concentrations in reaction mixes, adjusted based on polymerase fidelity requirements .

Q. Advanced: How does sodium ion stoichiometry affect this compound’s biochemical activity?

The tetrasodium formulation improves solubility and ionic strength compatibility in high-salt buffers (e.g., PCR master mixes). Compared to trisodium salts, the additional sodium ion reduces aggregation and enhances stability in aqueous solutions. However, excessive sodium (>150 mM) may inhibit some DNA polymerases, necessitating optimization for specific assays .

Q. Advanced: How to design a radioactive tracer study using [³H]-labeled this compound?

- Labeling protocol : Incorporate [³H]-dTTP (e.g., 10–25 Ci/mmol) into DNA synthesis assays. Use scintillation counting to quantify incorporation rates.

- Controls : Include cold (unlabeled) dTTP to distinguish nonspecific binding.

- Applications : Track DNA replication in cell-free systems or monitor nucleotide excision repair mechanisms in vitro. Ethanol:water (1:1) is a common solvent for labeled derivatives .

Q. Basic: What analytical techniques quantify this compound in biological mixtures?

- UV spectrophotometry : Measure absorbance at 267 nm (ε = ~9.6 mmol⁻¹cm⁻¹) with correction for background interference.

- Enzymatic assays : Couple with pyrophosphate-dependent enzymes (e.g., luciferase) to quantify ATP contamination or hydrolysis products.

- Capillary electrophoresis : Resolve dTTP from other dNTPs using borate buffers at pH 9.2 .

Q. Advanced: How does this compound modulate purinergic signaling in pharmacological studies?

While primarily a DNA precursor, dTTP may interact with P2X/P2Y receptors at high concentrations (≥100 µM). For example:

- P2X7 receptor inhibition : Test dTTP in calcium flux assays using HEK293 cells expressing recombinant receptors.

- Competitive binding : Compare efficacy against ATP or UTP using radiolabeled ligands (e.g., [³²P]-ATP). Note that dTTP’s affinity is typically lower than ATP .

Q. Basic: What are the solubility limits of this compound in common buffers?

It is fully soluble in water (≥10 mg/mL) and compatible with Tris-HCl (pH 7–8.5) and phosphate buffers. Avoid acidic conditions (pH <6), which protonate the triphosphate group, reducing solubility. Inorganic solvents (e.g., DMSO) are not recommended due to precipitation risks .

Q. Advanced: How to troubleshoot mismatched incorporation rates of this compound in PCR?

- Verify Mg²⁺ concentration : Adjust from 1.5–3.0 mM to optimize polymerase activity.

- Check dNTP ratios : Imbalanced dTTP:dATP/dCTP/dGTP ratios (>1:1) introduce errors.

- Assess primer-template mismatches : Use bioinformatics tools (e.g., NCBI Primer-BLAST) to minimize secondary structures. Include internal controls (e.g., plasmid DNA) to validate amplification efficiency .

Propiedades

IUPAC Name |

trisodium;[[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N2O14P3.3Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(24-8)4-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18);;;/q;3*+1/p-3/t6-,7+,8+;;;/m0.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNVJTOALWGZWAI-SPSULGLQSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2Na3O14P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3624-46-2, 27821-54-1, 18423-43-3 | |

| Record name | Thymidine 5'-(tetrahydrogen triphosphate), tetrasodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.752 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Thymidine 5'-(trisodium hydrogen triphosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.239 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Thymidine 5â?²-triphosphate sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.